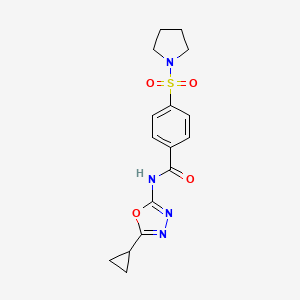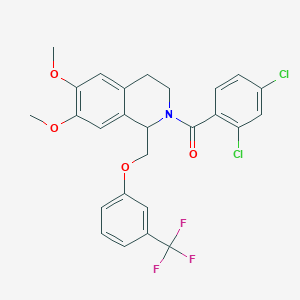
(2,4-dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . This compound has been substituted with various functional groups, including dichlorophenyl, dimethoxy, and trifluoromethylphenoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dichlorophenyl, dimethoxy, and trifluoromethylphenoxy groups would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the dimethoxy group might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present .Applications De Recherche Scientifique
Synthesis and Antioxidant Properties
One study discusses the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including a natural product derived from bis(3,4-dimethoxyphenyl)methanone. The research highlights the antioxidant and radical scavenging activities of synthesized bromophenols, comparing their effectiveness to standard antioxidant compounds. This indicates a potential application in developing new antioxidants from related chemical structures (Balaydın et al., 2010).
Cytotoxic Activity and Total Synthesis
Another study reports the total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, showcasing a facile approach toward synthesizing isoquinoline derivatives. The synthesized heterocycles exhibited cytotoxic activity, suggesting their potential use in drug development and cancer research (Kaufman et al., 2018).
Discovery of New Natural Compounds
Research on the leaves of Beilschmiedia brevipes led to the discovery of a new benzylisoquinoline alkaloid, demonstrating the significance of natural product research in identifying novel compounds with potential pharmacological applications (Pudjiastuti et al., 2010).
Novel Synthetic Routes and Applications
Further studies elaborate on synthetic routes and biological evaluations of complexes incorporating tertiary phosphine ligands and quaternary oxovanadium(V) complexes. These works highlight the versatility of related compounds in synthesizing materials with potential applications in catalysis, materials science, and therapeutic agents (Gantsho et al., 2019); (Mondal et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2F3NO4/c1-34-23-10-15-8-9-32(25(33)19-7-6-17(27)12-21(19)28)22(20(15)13-24(23)35-2)14-36-18-5-3-4-16(11-18)26(29,30)31/h3-7,10-13,22H,8-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKSEWNQVQNGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=CC(=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2766753.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)
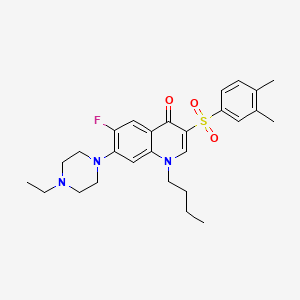
![N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)
![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)
![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)
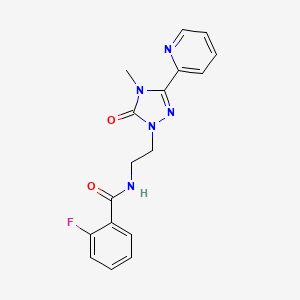

![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)
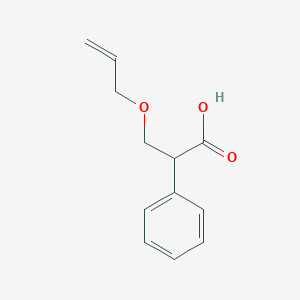
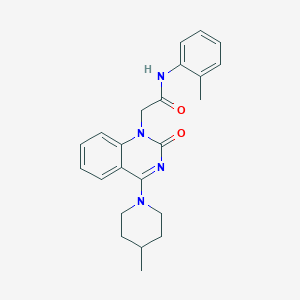
![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)
